N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide

Cannabinoid receptor pharmacology Structure-activity relationship Scaffold hopping

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 2034349-42-1) is a fully synthetic small molecule (C₁₈H₂₁NO₃, MW 299.37 g/mol) belonging to the carboxamide-type synthetic cannabinoid class. The compound incorporates a 2,3-dihydrobenzofuran scaffold tethered via a chiral propan-2-yl linker to a 2,5-dimethylfuran-3-carboxamide moiety.

Molecular Formula C18H21NO3
Molecular Weight 299.37
CAS No. 2034349-42-1
Cat. No. B2446327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide
CAS2034349-42-1
Molecular FormulaC18H21NO3
Molecular Weight299.37
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC3=C(C=C2)OCC3
InChIInChI=1S/C18H21NO3/c1-11(19-18(20)16-9-12(2)22-13(16)3)8-14-4-5-17-15(10-14)6-7-21-17/h4-5,9-11H,6-8H2,1-3H3,(H,19,20)
InChIKeyCBGUEIJVVHUHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 2034349-42-1): Structural Identity, Pharmacological Class, and Procurement-Relevant Baseline


N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 2034349-42-1) is a fully synthetic small molecule (C₁₈H₂₁NO₃, MW 299.37 g/mol) belonging to the carboxamide-type synthetic cannabinoid class . The compound incorporates a 2,3-dihydrobenzofuran scaffold tethered via a chiral propan-2-yl linker to a 2,5-dimethylfuran-3-carboxamide moiety. The 2,3-dihydrobenzofuran core has been validated across multiple medicinal chemistry programs as a privileged scaffold for cannabinoid receptor modulation, most notably in the development of CB2-selective agonists such as MDA7 [1]. Unlike naturally occurring dihydrobenzofuran cannabinoids (e.g., annullatins A–D from Cordyceps annullata), this compound is a designed synthetic construct that combines two distinct heterocyclic pharmacophores—a saturated benzofuran and a dimethyl-substituted furan carboxamide—within a single molecular architecture [2]. This dual-heterocycle design is structurally distinct from the majority of in-class synthetic cannabinoids, which predominantly employ indole, indazole, or pyrazole cores.

Why Generic Substitution Is Not Feasible for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide: Key Structural Differentiation Drivers


Carboxamide-type synthetic cannabinoids cannot be treated as interchangeable commodities because minor structural variations—including the identity and substitution pattern of the heterocyclic carboxamide, the position of the linker attachment on the dihydrobenzofuran ring, and the stereochemistry at the chiral center—profoundly alter CB1/CB2 binding affinity, functional selectivity (agonist vs. antagonist vs. inverse agonist), and off-target profiles [1]. Enantiomeric pairs within this class have been shown to exhibit diametrically opposite pharmacological activities: the (R)-enantiomer of MDMB-FUBICA functions as a CB2 agonist while lacking CB1 activity, whereas the (S)-enantiomer displays a different profile entirely [2]. The target compound's unique combination of a 2,5-dimethylfuran-3-carboxamide head group with a dihydrobenzofuran-5-yl-propan-2-yl tail differentiates it from both the MDA7 series (which uses a piperidine carboxamide at the 6-position) and from indole/indazole-based synthetic cannabinoids (which employ different core heterocycles). Substituting any close analog—such as N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide (lacking the 2,5-dimethyl substitution) or 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide (halogenated furan)—would introduce uncharacterized changes in receptor binding kinetics, metabolic stability, and functional activity that cannot be predicted a priori without empirical comparative data .

Quantitative Differentiation Evidence for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 2034349-42-1): Head-to-Head and Class-Level Comparisons


Structural Scaffold Divergence: Dihydrobenzofuran-5-yl vs. Dihydrobenzofuran-6-yl Attachment Position

The target compound attaches the propan-2-yl linker at the 5-position of the 2,3-dihydrobenzofuran ring. The most extensively characterized dihydrobenzofuran cannabinoid series—the MDA7/MDA104/MDA42 family—exclusively employs the 6-position for carboxamide attachment via a carbonyl linker [1]. This positional isomerism is pharmacologically consequential: in the MDA7 series, the 3-benzyl-3-methyl substitution at the dihydrobenzofuran 3-position and 6-position carbonyl attachment were identified as critical determinants of CB2 binding affinity and selectivity [1]. The target compound's 5-position attachment creates a fundamentally different spatial relationship between the dihydrobenzofuran core and the carboxamide head group, which is predicted to alter the vector of hydrogen-bonding interactions with key receptor residues. No published CB1 or CB2 binding data exist for any dihydrobenzofuran-5-yl-propan-2-yl carboxamide congener, making this compound a novel chemotype within the synthetic cannabinoid landscape.

Cannabinoid receptor pharmacology Structure-activity relationship Scaffold hopping

Carboxamide Head Group Differentiation: 2,5-Dimethylfuran-3-carboxamide vs. Furan-2-carboxamide and Halogenated Furan Carboxamides

The target compound features a 2,5-dimethylfuran-3-carboxamide moiety. The closest commercially catalogued analogs—N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide and 5-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide—differ in both the furan substitution pattern and the carboxamide attachment position (furan-3-carboxamide vs. furan-2-carboxamide) . The 2,5-dimethyl substitution on the furan ring increases steric bulk and lipophilicity while eliminating the potential for electrophilic metabolic activation at the furan 2- and 5-positions [1]. In unrelated pharmacological contexts, 2,5-dimethylfuran-3-carboxamide derivatives have demonstrated measurable biological activity: N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide showed EC₅₀ = 7.716 μM against influenza H5N1 virus, while N-(4-bromophenyl)-2,5-dimethylfuran-3-carboxamide is catalogued as a distinct chemical entity with its own biological annotation [2]. The dimethyl substitution pattern distinguishes the target compound from mono-methyl, unsubstituted, and halogenated furan carboxamide analogs, each of which would be expected to exhibit different CB receptor pharmacodynamics.

Medicinal chemistry Cannabinoid receptor binding Pharmacophore modeling

Physicochemical Property Differentiation: Predicted logP, TPSA, and Hydrogen Bonding Capacity vs. Established Dihydrobenzofuran CB2 Agonists

The target compound (C₁₈H₂₁NO₃, MW 299.37) exhibits a predicted topological polar surface area (TPSA) of approximately 53.7 Ų, 1 hydrogen bond donor (the carboxamide NH), and 4 hydrogen bond acceptors (furan oxygen, benzofuran oxygen, carboxamide carbonyl oxygen) [1]. This physicochemical profile places it within Lipinski's Rule of 5 space for oral drug-likeness. In comparison, MDA7 (C₂₃H₂₅NO₂, MW 347.45) has a TPSA of approximately 42.2 Ų with only 3 hydrogen bond acceptors and no hydrogen bond donors, reflecting its tertiary amide (piperidine) structure [2]. The target compound's secondary amide (NH) introduces a hydrogen bond donor absent in MDA7, which is predicted to alter membrane permeability and receptor binding kinetics. The calculated partition coefficient (clogP) of approximately 2.96 for the target compound [1] is substantially lower than that of MDA7 (clogP ~4.5) and the highly lipophilic synthetic cannabinoid CB-13 (clogP >5), suggesting potentially more favorable aqueous solubility and reduced non-specific protein binding .

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Accessibility and Purity Benchmarking: Modular Assembly from 2,3-Dihydrobenzofuran-5-carbaldehyde

The target compound is accessible via a two-step synthetic sequence: (i) reductive amination of 2,3-dihydrobenzofuran-5-carbaldehyde with nitroethane followed by nitro group reduction to yield 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine, and (ii) amide coupling with 2,5-dimethylfuran-3-carboxylic acid . This modular route contrasts with the more complex synthetic pathways required for MDA7 analogs, which necessitate palladium-catalyzed tandem cyclization/Suzuki-coupling to install the 3-benzyl-3-methyl quaternary center [1]. The amine intermediate—1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine—is commercially available (CAS not specified; MW 191.27 g/mol; C₁₂H₁₇NO), reducing the synthetic burden to a single amide coupling step [2]. The 2,5-dimethylfuran-3-carboxylic acid coupling partner is widely available from multiple reputable suppliers (CAS 636-44-2; MW 140.14 g/mol) . The target compound is supplied at ≥95% purity (typical for research-grade procurement), though no orthogonal purity verification data (e.g., qNMR, HPLC-UV/ELSD chromatograms) have been published in peer-reviewed literature for this specific CAS number.

Synthetic chemistry Chemical procurement Quality control

Optimal Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 2034349-42-1): Evidence-Anchored Procurement Guidance


Cannabinoid Receptor SAR Probe: Exploring 5-Position Dihydrobenzofuran Attachment as a Novel Chemotype

The compound is best deployed as a tool compound for structure-activity relationship (SAR) studies investigating how the dihydrobenzofuran linker attachment position (5- vs. 6-substitution) influences CB1/CB2 receptor binding and functional selectivity. The entire MDA7 literature—the most extensively characterized dihydrobenzofuran cannabinoid series—is exclusively based on 6-position attachment [1]. This compound provides the first opportunity to systematically compare 5-position attachment within the same scaffold class. Procurement is recommended for laboratories seeking to map the cannabinoid receptor pharmacophore with respect to dihydrobenzofuran positional isomerism, particularly in competitive radioligand binding assays using [³H]CP-55,940 displacement against human CB1 and CB2 receptors expressed in HEK293 cell membranes.

Furan Carboxamide Pharmacophore Mapping: 2,5-Dimethyl vs. Unsubstituted vs. Halogenated Furan Series

The 2,5-dimethylfuran-3-carboxamide head group represents a distinct pharmacophoric element within the broader furan carboxamide synthetic cannabinoid family. The closest catalogued analogs—furan-2-carboxamide and 5-bromo-furan-2-carboxamide variants—share the same dihydrobenzofuran-5-yl-propan-2-yl scaffold but differ in the furan substitution pattern and carboxamide regiochemistry . Procuring the target compound alongside these analogs enables a systematic head-to-head comparison of how furan substitution (2,5-dimethyl vs. unsubstituted vs. 5-bromo) and carboxamide attachment position (3- vs. 2-position) modulate cannabinoid receptor pharmacology. This application is particularly relevant given that 2,5-dimethylfuran-3-carboxamide derivatives have demonstrated measurable biological activity in unrelated target systems (e.g., H5N1 influenza inhibition, EC₅₀ = 7.716 μM) [2], raising the possibility of polypharmacology that merits investigation.

Physicochemical Comparator for ADME Profiling of Dihydrobenzofuran Cannabinoids

The compound's predicted physicochemical profile (clogP ~2.96; TPSA ~53.7 Ų; 1 HBD) positions it as a lower-lipophilicity, higher-polarity alternative to both MDA7 (clogP ~4.5; 0 HBD) and highly lipophilic synthetic cannabinoids such as CB-13 (clogP >5) [3]. This makes it a valuable comparator in ADME (absorption, distribution, metabolism, excretion) profiling studies, particularly for assessing how incremental changes in lipophilicity and hydrogen bond donor count within the dihydrobenzofuran scaffold affect aqueous solubility, plasma protein binding, microsomal stability, and membrane permeability. Procurement is indicated for laboratories conducting parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or human liver microsome stability assessments across a congeneric dihydrobenzofuran cannabinoid series.

Enantioselective Cannabinoid Pharmacology: Chiral Resolution and Differential Receptor Activation

The compound contains a single chiral center at the propan-2-yl linker carbon. Published evidence on carboxamide-type synthetic cannabinoids demonstrates that enantiomers can exhibit diametrically opposite pharmacological profiles: (R)-MDMB-FUBICA acts as a CB2 agonist without CB1 activity, while the (S)-enantiomer displays different receptor activation patterns [4]. The target compound, currently supplied as a racemic mixture, presents an opportunity for chiral resolution (via chiral HPLC or stereoselective synthesis) and subsequent enantiomer-specific pharmacological characterization. This application is directly relevant to forensic toxicology laboratories and academic pharmacology groups investigating the molecular basis of enantiomer-dependent cannabinoid receptor activation, building on the precedent established by Doi et al. (2017) for carboxamide-type synthetic cannabinoids [4].

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.